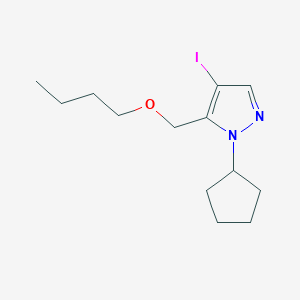
5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C13H21IN2O and its molecular weight is 348.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sonogashira-Type Reactions
The Sonogashira-type cross-coupling reactions using pyrazole derivatives, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, have been explored. These reactions yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which upon further treatment, result in 1-phenylpyrazolo[4,3-c]pyridines, demonstrating the versatility of pyrazole compounds in complex organic syntheses (Vilkauskaitė, Šačkus, & Holzer, 2011).
Preparation of Iodinated Pyrazole Derivatives
Iodinated pyrazole derivatives, including variants like 5-iodo-3-trifluoromethylpyrazole, have been prepared, highlighting the adaptability of pyrazole frameworks in generating new chemical entities. This research is particularly relevant in CropScience and oncology fields, indicating the broad application scope of pyrazole derivatives (Guillou et al., 2011).
Synthesis of Antiproliferative Agents
Pyrazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds, such as 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, have shown significant cytotoxic effects, particularly against breast cancer and leukemic cells. This demonstrates the potential of pyrazole derivatives in developing treatments for cancer (Ananda et al., 2017).
Designing Herbicides
Pyrazole benzophenone derivatives have been studied as potential herbicides. These compounds have shown herbicidal activity, with some being more potent than existing herbicides. This research indicates the utility of pyrazole derivatives in agricultural applications (Fu et al., 2017).
Structural and Spectral Investigations
Pyrazole-4-carboxylic acid derivatives have been studied for their structural and spectral properties, combining experimental and theoretical methods. These investigations provide insights into the molecular structure and behavior of pyrazole compounds, which is essential for their application in various scientific fields (Viveka et al., 2016).
Pharmaceutical Activities
Pyrazole derivatives have been identified as key structures in many pharmaceutically active compounds. Their facile preparation and diverse biological activities, such as COX-2 inhibition and antimicrobial properties, make them attractive for drug discovery and development (Park et al., 2005).
Propriétés
IUPAC Name |
5-(butoxymethyl)-1-cyclopentyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-2-3-8-17-10-13-12(14)9-15-16(13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPIBJQFIEMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2474131.png)
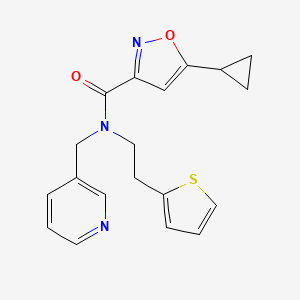
![4-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)
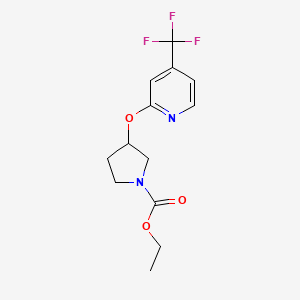
![2,6-difluoro-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2474136.png)
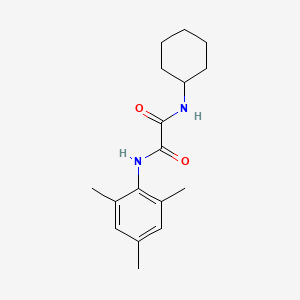
![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)
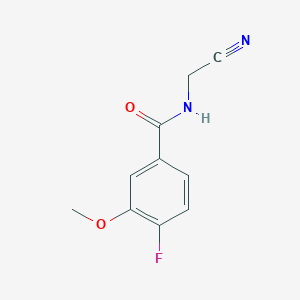
![(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474147.png)
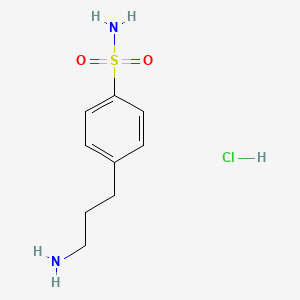
![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)
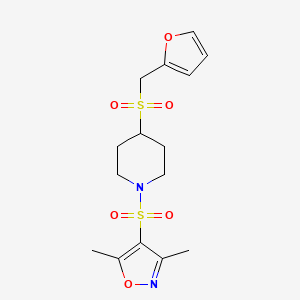
![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)
